molecular formula C8H14N4 B13121117 n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine CAS No. 601515-52-0

n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine

Cat. No.: B13121117
CAS No.: 601515-52-0
M. Wt: 166.22 g/mol
InChI Key: ORZKGRDBRIQEEF-UHFFFAOYSA-N
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Description

n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine: is a heterocyclic compound that belongs to the class of imidazopyrazines. This compound is characterized by its unique bicyclic structure, which includes an imidazole ring fused to a pyrazine ring. The presence of dimethyl groups on the nitrogen atoms adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminopropane with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds .

Biology: The compound has been studied for its potential biological activities. It has shown promise as a ligand for certain receptors and enzymes, making it a candidate for drug discovery and development .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

  • n,n-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine
  • N-Ethyl-N-((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methyl)ethanamine
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine

Uniqueness: n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine stands out due to its specific substitution pattern and the presence of dimethyl groups on the nitrogen atoms. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

601515-52-0

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine

InChI

InChI=1S/C8H14N4/c1-11(2)8-10-6-7-5-9-3-4-12(7)8/h6,9H,3-5H2,1-2H3

InChI Key

ORZKGRDBRIQEEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C2N1CCNC2

Origin of Product

United States

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